molecular formula C20H15Cl2N5O2 B3018825 2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919752-68-4

2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B3018825
CAS No.: 919752-68-4
M. Wt: 428.27
InChI Key: GHANQNBKASIKJP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2 and its molecular weight is 428.27. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-11-3-5-14(7-12(11)2)27-18-16(9-24-27)20(29)26(10-23-18)25-19(28)15-8-13(21)4-6-17(15)22/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANQNBKASIKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antiviral, and anti-inflammatory properties based on diverse research findings.

  • Common Name : this compound
  • CAS Number : 919752-68-4
  • Molecular Formula : C20H15Cl2N5O2
  • Molecular Weight : 428.3 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to activate caspases and modulate the expression of proteins involved in apoptosis such as Bax and Bcl-2 .
  • In Vitro Studies :
    • A study evaluated the compound's effects on leukemia cell lines, demonstrating a significant increase in apoptosis rates and a notable selectivity index against cancer cells compared to normal cells .
  • Case Study :
    • In a National Cancer Institute (NCI) evaluation against 60 cancer cell lines, similar compounds showed broad-spectrum anticancer activity with selectivity ratios indicating potential for further development .

Antiviral Activity

The antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives have also been investigated:

  • Broad-Spectrum Antiviral Effects :
    • Compounds in this class have demonstrated activity against viruses such as HIV-1 and herpes simplex virus type 1 (HSV-1). The mechanism often involves inhibition of viral replication through interaction with viral enzymes .
  • Specific Findings :
    • One study reported that certain derivatives showed EC50 values significantly lower than standard antiviral drugs like ribavirin, indicating enhanced efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase enzymes:

  • COX Inhibition :
    • Research indicates that derivatives exhibit selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
  • In Vivo Studies :
    • Animal models have shown that these compounds can reduce edema significantly more than conventional treatments like celecoxib .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AnticancerInduces apoptosis; cell cycle arrestSelective cytotoxicity against cancer cells; activates caspases
AntiviralInhibits viral replicationLower EC50 values than ribavirin for certain viruses
Anti-inflammatoryCOX-2 inhibitionGreater edema reduction compared to celecoxib

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance potency and selectivity against specific targets.

Molecular Mechanism Studies

Research into the molecular mechanisms underlying the biological activities of this compound is ongoing. Studies focus on understanding how it interacts with cellular targets and pathways involved in disease processes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialExhibits activity against certain bacterial strains
Drug DevelopmentPotential scaffold for new therapeutic agents

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis involves multi-step reactions, typically using α-chloroacetamides or substituted pyrimidinones as intermediates. Key steps include:
  • Reagent selection : Use N-arylsubstituted α-chloroacetamides for regioselective substitution (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) .
  • Reaction conditions : Optimize temperature (e.g., reflux in ethanol) and stoichiometry to achieve yields >70% .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate pure crystals. Confirm purity via HRMS and ¹H NMR (e.g., δ 1.3–1.5 ppm for ethyl groups, aromatic protons at δ 7.0–8.0 ppm) .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • ¹H/¹³C NMR : Identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons from benzamide at δ 7.2–7.8 ppm) .
  • HRMS : Validate molecular weight (e.g., observed [M+H]⁺ within 0.001 Da of theoretical) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bond angles and torsion angles in pyrazolo[3,4-d]pyrimidine core) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Use buffered solutions (e.g., ammonium acetate buffer at pH 6.5) to simulate physiological conditions .
  • Thermal stability : Monitor degradation via HPLC at elevated temperatures (40–60°C) over 48 hours .

Q. What preliminary assays are recommended to evaluate pharmacological activity?

  • Methodological Answer : Prioritize target-specific assays:
  • Enzyme inhibition : Use kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer : Systematically vary substituents and correlate with bioactivity:
  • Core modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents to assess steric effects .
  • Linker optimization : Compare benzamide vs. sulfonamide linkers in binding affinity assays .
  • Statistical analysis : Use multivariate regression to identify key substituents influencing activity (e.g., Cl vs. F at position 2) .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer : Address discrepancies via:
  • Reaction reproducibility : Replicate conditions from conflicting studies (e.g., Patel et al. vs. Tian et al.) with controlled humidity and inert atmospheres .
  • Meta-analysis : Compare crystallographic data (e.g., bond lengths in pyrimidine rings) to identify batch-specific impurities .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Use solvent screening and temperature gradients:
  • Solvent pairs : Ethanol/water or DCM/hexane for slow evaporation .
  • Temperature : Gradual cooling from 50°C to 4°C to enhance crystal lattice formation. Confirm monoclinic crystal systems (e.g., space group P2₁/c) .

Q. What methods detect and quantify impurities in bulk batches?

  • Methodological Answer : Employ chromatographic and spectroscopic techniques:
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate impurities (e.g., unreacted intermediates) .
  • LC-MS/MS : Identify trace impurities (e.g., dihydrochloride salts) with MRM transitions .

Q. How do solvent polarity and pH affect reaction pathways during synthesis?

  • Methodological Answer : Conduct kinetic studies under varied conditions:
  • Polar aprotic solvents : DMF or DMSO accelerate SNAr reactions at the pyrimidine core .
  • pH control : Basic conditions (pH >8) favor deprotonation of the pyrazolo nitrogen, enhancing nucleophilic substitution .

Q. What computational tools support the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
    Use in silico modeling:
  • Docking simulations : AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (target 2–4) and reduce hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.